molecular formula C17H12ClN5 B249794 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No. B249794
M. Wt: 321.8 g/mol
InChI Key: PMQHPUINNSCHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine, also known as CCT196969, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrazolo-triazine derivative and has been found to have various biological activities, making it a promising candidate for drug development.

Mechanism of Action

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to inhibit the activity of CDK9, CDK7, and CDK2 by binding to the ATP-binding site of these kinases. This leads to the inhibition of transcription and cell cycle progression, ultimately resulting in cell death. The exact mechanism of action of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to have anti-viral properties by inhibiting the replication of several viruses, including HIV-1.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a high degree of purity. Additionally, 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to be stable under a variety of conditions, making it suitable for use in a range of experiments. However, there are also limitations to the use of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine. Further research is needed to fully understand its mechanism of action and to determine its potential as a cancer therapeutic. Additionally, more studies are needed to investigate its anti-inflammatory and anti-viral properties. The development of more potent and selective analogs of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine may also be an area of future research. Overall, the study of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has the potential to lead to the development of new therapeutics for a range of diseases.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves the reaction of 3-chlorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine. The synthesis of this compound has been reported in several research papers and has been found to be a relatively simple process.

Scientific Research Applications

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the activity of several kinases, including CDK9, CDK7, and CDK2, which are involved in cell cycle regulation and transcriptional control. This makes 1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine a potential candidate for the development of cancer therapeutics.

properties

Product Name

1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methyl-5-phenylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C17H12ClN5/c1-11-15-17(23(22-11)14-9-5-8-13(18)10-14)21-20-16(19-15)12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

PMQHPUINNSCHCP-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1N=C(N=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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